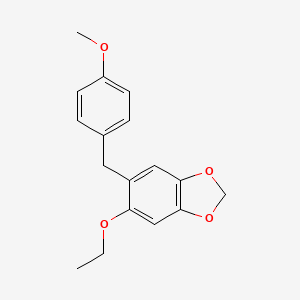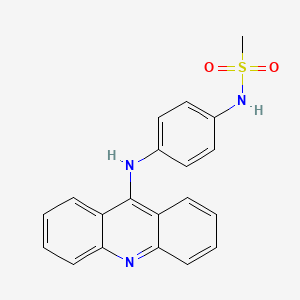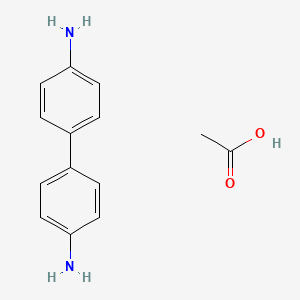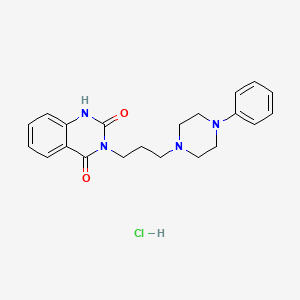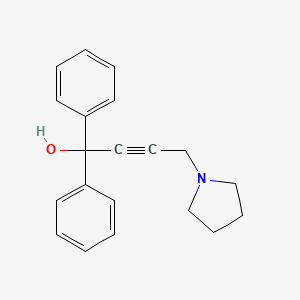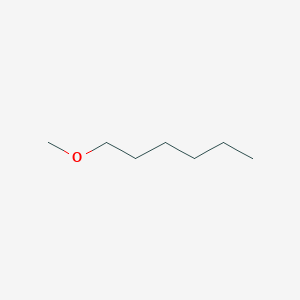
2,6-Dihydroxy-3-cyanopyridine
説明
2,6-Dihydroxy-3-cyanopyridine, also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group .
Synthesis Analysis
The synthesis of 2,6-Dihydroxy-3-cyanopyridine can be achieved via an advanced version of the Guareschi–Thorpe reaction. This involves a three-component condensation of alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium .Molecular Structure Analysis
The molecular formula of 2,6-Dihydroxy-3-cyanopyridine is C6H4N2O2 . The InChI code is 1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H, (H2,8,9,10) .Chemical Reactions Analysis
The generality of the (NH 4) 2 CO 3-catalyzed GT reaction was demonstrated by the synthesis of cyano hydroxypyridines .Physical And Chemical Properties Analysis
2,6-Dihydroxy-3-cyanopyridine is a solid compound . It has a molecular weight of 136.11 . The compound should be stored in a dry place at a temperature between 2-8°C .科学的研究の応用
Antiproliferative Activity
2,6-Dihydroxy-3-cyanopyridine: has been studied for its potential antiproliferative effects. Research indicates that derivatives of this compound exhibit promising antitumor activity against liver carcinoma cell lines (HEPG2), with certain derivatives showing significant potency compared to reference drugs like doxorubicin . This suggests its potential use in developing new anticancer therapies.
Cytotoxic Activity
The cytotoxic activity of 2,6-Dihydroxy-3-cyanopyridine derivatives has been evaluated against various human cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) . These studies are crucial for understanding the compound’s mechanism of action and its potential as a cancer treatment.
Survivin Modulation
This compound has been part of studies focusing on survivin modulation. Survivin is a protein that inhibits apoptosis and is overexpressed in many cancers. Derivatives of 2,6-Dihydroxy-3-cyanopyridine have been shown to reduce survivin expression, suggesting a role in inducing apoptosis in cancer cells .
Human Blood Identification
2,6-Dihydroxy-3-cyanopyridine: has been identified in human blood, but it is not a naturally occurring metabolite. Its presence is indicative of exposure to the compound or its derivatives, making it a part of the human exposome . This identification is important for toxicological studies and understanding human exposure to various chemicals.
Chemical Synthesis
The chemical synthesis of 2,6-Dihydroxy-3-cyanopyridine involves various methods, including reactions with cyanoacetic acid hydrazones to produce derivatives with potential pharmacological activities . Understanding its synthesis is key to exploring its applications in medicinal chemistry.
Pharmacological Applications
Beyond its antitumor potential, 2,6-Dihydroxy-3-cyanopyridine and its derivatives have been reported to possess a range of pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, and antimicrobial properties . This wide range of activities makes it a valuable compound for further drug development and research.
Safety and Hazards
作用機序
Target of Action
2,6-Dihydroxy-3-cyanopyridine, also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group
Mode of Action
It’s known that pyridine derivatives can participate in a variety of chemical reactions, including suzuki–miyaura (sm) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical processes, including those involving organometallic chemistry .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .
特性
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHKYHMCIAMQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188927 | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxy-3-cyanopyridine | |
CAS RN |
35441-10-2 | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35441-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIHYDROXY-3-CYANOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







